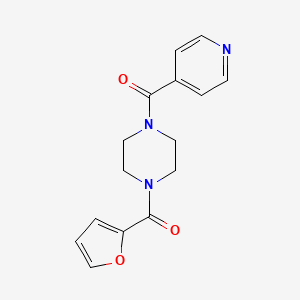

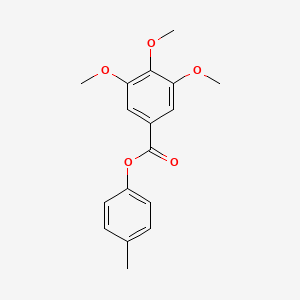

1-(2-furoyl)-4-isonicotinoylpiperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Furoyl)piperazine” is a heterocyclic compound with the empirical formula C9H12N2O2 . It’s used as a building block in the synthesis of various compounds . It has been used to synthesize 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate .

Synthesis Analysis

The synthesis of “1-(2-furoyl)-4-isonicotinoylpiperazine” involves several steps. Initial 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride were stirred with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate. The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .科学研究应用

Butyrylcholinesterase Inhibitors

The compound has been used in the synthesis of benzamide derivatives that have shown significant inhibition potential against butyrylcholinesterase (BChE) enzyme . This is particularly important as new drug candidates for treating diseases caused by this enzyme are being sought .

Antioxidant Activity

1-(2-furoyl)-4-isonicotinoylpiperazine derivatives have been synthesized and evaluated for their antioxidant activity . Antioxidants are crucial in combating oxidative stress in the body, which is linked to various diseases.

Urease Inhibition

These derivatives have also been studied for their potential as inhibitors of the Urease enzyme . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of certain medical conditions.

Biological Activities

Acyl thiourea, a component of 1-(2-furoyl)-4-isonicotinoylpiperazine, has been found to have unique characteristics that contribute to various biological activities . For instance, novel trifluoromethyl pyrazole acyl thiourea derivatives have shown promising fungicidal activity .

Antibacterial and Antifungal Evaluation

Some acyl thioureas, including those synthesized from 1-(2-furoyl)-4-isonicotinoylpiperazine, have shown good antibacterial activity and in vivo fungicidal activity against Botrytis cinerea and Fusarium oxysporum .

Hemocompatibility

Certain N-acyl-morpholine-4-carbothioamide derivatives, which can be synthesized from 1-(2-furoyl)-4-isonicotinoylpiperazine, have been found to be highly hemocompatible, making them biosafe .

安全和危害

作用机制

Target of Action

The primary target of 1-(2-furoyl)-4-isonicotinoylpiperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in various functions such as muscle movement, breathing, heart rate, learning, and memory.

Mode of Action

1-(2-furoyl)-4-isonicotinoylpiperazine interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, thereby enhancing cholinergic transmission.

Biochemical Pathways

The biochemical pathway affected by 1-(2-furoyl)-4-isonicotinoylpiperazine is the cholinergic pathway . By inhibiting butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in cholinergic transmission. The downstream effects of this include enhanced muscle movement, improved memory and learning, and regulated heart rate.

Result of Action

The molecular and cellular effects of 1-(2-furoyl)-4-isonicotinoylpiperazine’s action include an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . This can lead to improved muscle movement, learning, and memory, and regulated heart rate.

属性

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14(12-3-5-16-6-4-12)17-7-9-18(10-8-17)15(20)13-2-1-11-21-13/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBAZLIROKFMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isobutyl-3-(1-piperazinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5770999.png)

![1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5771003.png)

![ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate](/img/structure/B5771006.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771010.png)

![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5771022.png)

![5-(4-chlorophenyl)-2-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5771041.png)

![4-[(4-ethylphenyl)carbonothioyl]morpholine](/img/structure/B5771069.png)

![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5771072.png)

![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)

![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)